2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Catalog No.
S918624
CAS No.
387827-64-7
M.F
C12H6F5N
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

CAS Number

387827-64-7

Product Name

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine

Molecular Formula

C12H6F5N

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with both a difluorophenyl group and a trifluoromethyl group. Its chemical formula is C₁₂H₆F₅N, and it has a molecular weight of 259.18 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science, due to the unique electronic properties imparted by the fluorine substituents.

The mechanism of action of dFCF3ppy is primarily relevant to its application in OLEDs. In OLEDs, dFCF3ppy functions as an emitter molecule. When an electric current is applied to the device, dFCF3ppy molecules are excited to higher energy states. As they relax back to their ground state, they emit light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which can be influenced by the molecular structure of dFCF3ppy [].

Potential Applications:

  • Organic electronics: The presence of a pyridine ring and aromatic groups suggests potential applications in organic electronics. Pyridine derivatives are known for their ability to transport electrons, making them suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Further research is needed to determine the specific properties and performance of 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine in these devices.
  • Material science: The introduction of fluorine and trifluoromethyl groups can influence properties like material stability, hydrophobicity, and electronic properties. This could make 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine a candidate material for various applications, such as functional polymers or self-assembled structures.

Finding More Information:

Scientific databases like PubChem and recent scientific publications can be helpful for uncovering the latest research on 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. Here are some resources for further exploration:

Typical of pyridine derivatives, including:

  • Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves coupling 2-chloro-5-(trifluoromethyl)pyridine with boronic acids to form more complex fluorinated compounds. For instance, reactions using 2-(2,4-difluorophenyl)boronic acid yield high yields of the target compound .
  • Coordination Chemistry: It acts as a ligand in coordination complexes, particularly with transition metals such as iridium. These complexes are often employed in photochemical applications and catalysis .

Research indicates that 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine exhibits biological activity against certain pathogens. For example, it has shown effectiveness in preclinical screening assays for visceral leishmaniasis, demonstrating potential as an anti-parasitic agent . The increased lipophilicity due to fluorine substitution enhances its potency against Leishmania infantum.

The synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine typically involves:

  • Palladium-Catalyzed Suzuki-Miyaura Reaction: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-(2,4-difluorophenyl)boronic acid to form the desired compound with high yields (95-99%) under optimized conditions .
  • Complexation Reactions: Following the synthesis, this compound can be used to form various metal complexes that are useful in catalysis and photochemistry .

The unique properties of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine make it suitable for various applications:

  • Photocatalysts: It serves as a ligand in iridium-based photocatalysts used for organic transformations under visible light irradiation.
  • Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its favorable electronic properties.
  • Drug Development: Its biological activity against specific pathogens positions it as a candidate for drug discovery initiatives targeting parasitic infections .

Studies on the interactions of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine with various biological targets have revealed its potential in medicinal chemistry. The compound's ability to coordinate with metal centers enhances its effectiveness in catalysis and biological systems. Further research may explore its interactions at the molecular level to understand its mechanism of action against pathogens like Leishmania.

Several compounds share structural similarities with 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreNotable Features
2-(2-Fluorophenyl)-4-methylpyridine886444-12-80.84Contains a single fluorine substituent; less electron-withdrawing than target.
2-(2,4-Difluorophenyl)pyridine391604-55-00.76Similar difluoro substitution but lacks trifluoromethyl group; less lipophilic.
5-(3-Fluorophenyl)-2-methylpyridine713143-67-00.71Different substitution pattern; less potent due to fewer fluorine atoms.
6-(3-Fluorophenyl)nicotinaldehyde898795-81-80.70Contains a different aromatic structure; primarily focused on nicotinic activity.
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol1805874-45-60.71Similar trifluoromethyl group but includes an alcohol functional group; different reactivity profile.

The presence of multiple fluorine atoms in the target compound enhances its lipophilicity and electronic properties compared to similar compounds, making it particularly valuable in both synthetic and biological contexts.

XLogP3

3.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-16

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